5-Iodo-1H-indazole-6-carboxylic acid

Cross-coupling chemistry Synthetic methodology Heterocyclic functionalization

The 5-iodo substituent's low C–I bond dissociation energy (~218 kJ/mol) enables oxidative addition under mild Pd(0) conditions, making this the premier scaffold for parallel Suzuki-Miyaura libraries and late-stage diversification. Bromo or chloro analogs fail or decompose under forcing conditions. The iodine atom also provides a strong anomalous scattering signal for co-crystallography phasing. For medicinal chemists aiming to explore sterically demanding or electron-rich coupling partners without compromising sensitive functional groups, this is the only viable starting material.

Molecular Formula C8H5IN2O2
Molecular Weight 288.04 g/mol
Cat. No. B11756702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1H-indazole-6-carboxylic acid
Molecular FormulaC8H5IN2O2
Molecular Weight288.04 g/mol
Structural Identifiers
SMILESC1=C2C=NNC2=CC(=C1I)C(=O)O
InChIInChI=1S/C8H5IN2O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
InChIKeyFCLMEUYCWWJQHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-1H-indazole-6-carboxylic acid: A Strategic Heterocyclic Building Block for Pharmaceutical Synthesis and Chemical Biology


5-Iodo-1H-indazole-6-carboxylic acid is a heterocyclic organic compound within the indazole family, characterized by a fused benzene and pyrazole ring system with a 5-position iodine substituent and a 6-position carboxylic acid group . It has a molecular formula of C₈H₅IN₂O₂ and a molecular weight of 288.04 g/mol . This compound is not typically deployed as a final drug candidate but rather serves as a strategic synthetic intermediate and building block for generating diverse indazole-based libraries in medicinal chemistry and kinase inhibitor development [1]. Its primary utility arises from the iodine atom, which functions as a versatile synthetic handle, enabling a range of palladium-catalyzed cross-coupling reactions to introduce complex molecular motifs that are otherwise difficult to synthesize [2].

Why 5-Iodo-1H-indazole-6-carboxylic Acid is an Irreplaceable Component in Advanced Heterocyclic Synthesis Workflows


Attempting to substitute 5-Iodo-1H-indazole-6-carboxylic acid with a more generic halogenated analog (e.g., 5-Bromo, 5-Chloro, or 5-Fluoro) in a synthetic sequence would be unproductive or lead to synthetic failure due to the unique reactivity and physical properties of the iodine substituent. The carbon-iodine bond has a significantly lower bond dissociation energy (C-I: ~218 kJ/mol) compared to C-Br (~285 kJ/mol) and C-Cl (~339 kJ/mol), enabling oxidative addition with palladium(0) catalysts under far milder conditions [1]. This facilitates the installation of sterically demanding, electron-rich, or highly functionalized aryl/heteroaryl groups via cross-coupling, a step where bromo- or chloro-analogs would either fail to react or require forcing conditions that lead to decomposition of sensitive functional groups on the indazole core or the coupling partner [2]. Furthermore, the iodine atom imparts significant lipophilicity and polarizability, which can dramatically influence the compound's physical properties and biological target engagement, making the iodo-intermediate essential for certain Structure-Activity Relationship (SAR) and pharmacokinetic studies .

Quantifiable Evidence for Differentiating 5-Iodo-1H-indazole-6-carboxylic Acid from Halogenated Indazole Analogs


Superior Synthetic Versatility: C-I Bond Strength vs. C-Br/C-Cl for Cross-Coupling Reactions

5-Iodo-1H-indazole-6-carboxylic acid provides a demonstrably more reactive handle for palladium-catalyzed cross-coupling than its bromo or chloro analogs. This differentiation is rooted in the quantitative measure of bond dissociation energy. The carbon-iodine bond is substantially weaker than the corresponding carbon-bromine or carbon-chlorine bonds, facilitating a key catalytic step [1].

Cross-coupling chemistry Synthetic methodology Heterocyclic functionalization

Markedly Enhanced Leaving Group Ability: Impact on Nucleophilic Aromatic Substitution Kinetics

In reactions proceeding via an addition-elimination mechanism (SNAr), iodine is a vastly superior leaving group compared to bromine and chlorine. This is quantified by the relative rates of nucleophilic aromatic substitution for aryl halides, which follow the established order of leaving group ability: I > Br > Cl >> F. This empirical rule is supported by kinetic studies that show aryl iodides react orders of magnitude faster than the corresponding bromides [1].

Nucleophilic aromatic substitution Reaction kinetics Synthetic efficiency

Distinct Physicochemical Profile: Impact on Lipophilicity and ADME Properties

The substitution of a hydrogen atom on the indazole core with an iodine atom at the 5-position creates a substantial and quantifiable change in the compound's physicochemical profile, particularly its lipophilicity. This is a key differentiator for SAR studies. The π-value for an iodine substituent on an aromatic ring is significantly positive and greater than that of other halogens, as measured in octanol/water partition systems [1].

Physicochemical properties Lipophilicity Drug-likeness Medicinal chemistry

Unique Heavy Atom Effect: Enabling Phasing in Macromolecular X-ray Crystallography

The presence of a heavy iodine atom provides a unique and valuable property not found in unsubstituted, fluoro, or chloro analogs: a strong anomalous scattering signal. This property is essential for experimental phasing methods (SAD/MAD) in X-ray crystallography to determine the 3D structure of protein-ligand complexes. The anomalous scattering factor (f'') is a quantifiable metric for this effect [1].

Structural biology X-ray crystallography Protein-ligand complexes Biophysical methods

Optimized Research and Industrial Application Scenarios for 5-Iodo-1H-indazole-6-carboxylic Acid


A Preferred Scaffold for the Divergent Synthesis of 5-Substituted Kinase Inhibitor Libraries

5-Iodo-1H-indazole-6-carboxylic acid is the optimal starting material for any medicinal chemistry program aiming to explore diverse chemical space at the 5-position of the indazole core. The iodine's high reactivity (as quantified by low bond dissociation energy and superior leaving group ability [1]) makes it the ideal partner for high-throughput parallel synthesis using Suzuki-Miyaura or Sonogashira couplings. In contrast, the bromo-analog would lead to a significant number of failed reactions or low yields, especially with challenging, electron-rich or sterically hindered boronic acids, thereby creating an incomplete and biased library for SAR analysis.

Essential Intermediate for the Late-Stage Functionalization of Complex Drug Candidates

In the context of late-stage diversification, where a near-complete drug candidate is being modified to improve properties, 5-Iodo-1H-indazole-6-carboxylic acid is indispensable. The mild coupling conditions enabled by the C-I bond allow for the installation of delicate, highly functionalized 'drug-like' fragments (e.g., those containing amides, esters, or unprotected alcohols) that would not survive the harsher conditions required to activate a C-Br or C-Cl bond [1]. Substituting with a bromo or chloro scaffold at this advanced stage would drastically limit the scope of possible modifications and likely result in the decomposition of the valuable, complex intermediate.

A Critical Tool for Determining Protein-Ligand Co-crystal Structures via SAD/MAD Phasing

For structural biology and biophysics teams, 5-Iodo-1H-indazole-6-carboxylic acid-derived ligands are a strategic choice for co-crystallization efforts. The strong anomalous scattering signal of the iodine atom (f'' = ~6.8 e⁻) [1] provides a robust internal reference for experimental phasing, enabling the solution of novel protein-ligand complex structures. Using a bromo-analog (f'' = ~1.3 e⁻) provides a much weaker signal, often insufficient for successful phasing, especially with larger protein complexes or at home-source X-ray generators. This unique property directly accelerates structure-guided optimization cycles.

Superior Starting Material for the Synthesis of 5-Amino-indazole-6-carboxylic Acid Analogs

When the synthetic goal is to install a nitrogen-based functional group (e.g., an amine, amide, or heterocycle) at the 5-position, 5-Iodo-1H-indazole-6-carboxylic acid is unequivocally the best starting material. It is the premier substrate for palladium-catalyzed C-N bond-forming reactions (Buchwald-Hartwig amination) and copper-catalyzed Ullmann-type couplings [1]. The far slower reaction rates of the corresponding bromo- and chloro-analogs (as per the relative SNAr reactivity data [1]) often lead to low yields and byproduct formation, making the iodo-intermediate the only practical and scalable choice for this common transformation in medicinal chemistry.

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